Lipophilicity (LogP) Advantage Over Parent N-Palmitoyl Glutamic Acid
Diethyl N-palmitoylglutamate (DEEPGt) exhibits an XLogP3-AA of 7.7, whereas its putative active metabolite N-palmitoyl glutamic acid (PGt) is predicted to have an XLogP3-AA of approximately 5.1 [1][2]. This ~2.6 log unit difference corresponds to a >100‑fold higher theoretical partition coefficient, strongly implying markedly superior passive membrane permeability and brain penetration potential for the diethyl ester prodrug.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 7.7 |
| Comparator Or Baseline | N-Palmitoyl glutamic acid (free acid): XLogP3-AA ≈ 5.1 (predicted) |
| Quantified Difference | Δ logP ≈ +2.6; >100‑fold theoretical increase in partition coefficient |
| Conditions | Computed by XLogP3 3.0 (PubChem); free acid logP estimated from HMDB structural analogs |
Why This Matters
For CNS-targeted applications, a logP shift of >2 units is a principal determinant of blood–brain barrier penetration; DEEPGt’s superior lipophilicity is the mechanistic basis for its selection over the free acid.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 3035506, Diethyl N-palmitoylglutamate. https://pubchem.ncbi.nlm.nih.gov/compound/diethyl-N-palmitoylglutamate View Source
- [2] Wishart DS, et al. HMDB: the Human Metabolome Database. N-Palmitoyl Glutamic acid (HMDB0241925). https://hmdb.ca/metabolites/HMDB0241925 View Source
